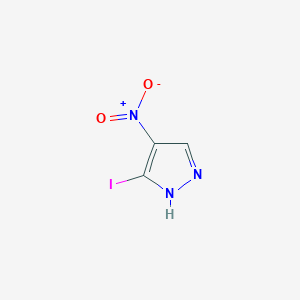![molecular formula C7H11FO B2770593 (2-Fluorospiro[2.3]hexan-5-yl)methanol CAS No. 2253632-34-5](/img/structure/B2770593.png)
(2-Fluorospiro[2.3]hexan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorospiro[2.3]hexan-5-yl)methanol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. It is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (2-Fluorospiro[2.3]hexan-5-yl)methanol are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorospiro[2.3]hexan-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield a spirocyclic ketone, while substitution reactions could produce a variety of spirocyclic derivatives.
Scientific Research Applications
(2-Fluorospiro[2.3]hexan-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluorospiro[2.3]hexan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane: Lacks the fluorine and methanol groups, making it less versatile in chemical reactions.
(2-Chlorospiro[2.3]hexan-5-yl)methanol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
(2-Fluorospiro[2.3]hexan-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol, which can influence its solubility and reactivity.
Uniqueness
(2-Fluorospiro[2.3]hexan-5-yl)methanol is unique due to its combination of a spirocyclic structure, a fluorine atom, and a methanol group. This combination imparts distinct chemical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(2-fluorospiro[2.3]hexan-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c8-6-3-7(6)1-5(2-7)4-9/h5-6,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAKBOMLUPXXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
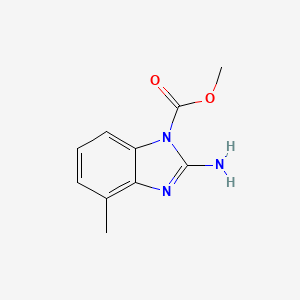
![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)
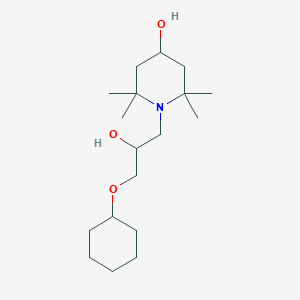
![N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2770514.png)
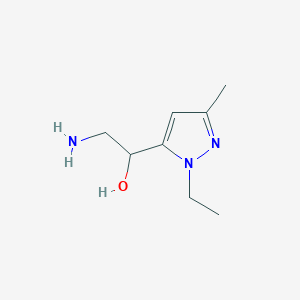
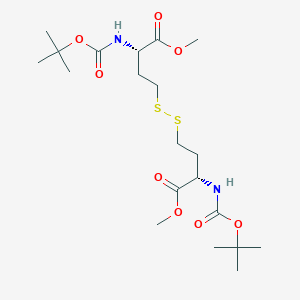
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one](/img/structure/B2770518.png)
![Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate](/img/structure/B2770519.png)
![N-(4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2770523.png)
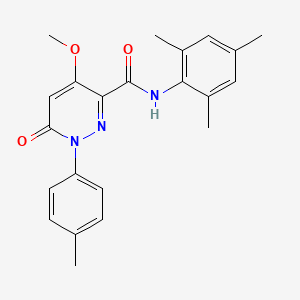

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2770527.png)
![2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2770531.png)
